2-Fluoro-2-phenylacetonitrile

Description

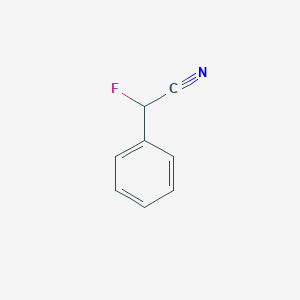

2-Fluoro-2-phenylacetonitrile is a halogenated aromatic nitrile characterized by a phenyl ring substituted with a fluorine atom at the 2-position and an acetonitrile group (-CH₂CN) at the adjacent position. This structural motif renders it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of fluorine and the nitrile group, which enhance reactivity in nucleophilic substitutions and cyclization reactions.

Propriétés

IUPAC Name |

2-fluoro-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKQLRDKQOEOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoro-2-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with a fluorinating agent. For instance, the reaction of benzyl cyanide with Selectfluor® in the presence of a base can yield this compound . Another method involves the use of fluorinated pyridines as intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-2-phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or esters.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as 2-phenylacetonitrile derivatives.

Reduction: 2-Fluoro-2-phenylethylamine.

Oxidation: 2-Fluoro-2-phenylacetic acid or its esters.

Applications De Recherche Scientifique

2-Fluoro-2-phenylacetonitrile has diverse applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-fluoro-2-phenylacetonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that interact with biological molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Halogenated Phenylacetonitriles

Substitution patterns on the phenyl ring significantly influence electronic and steric properties:

- 2-Chloro-4-fluorophenylacetonitrile (98% purity) : Replacing fluorine with chlorine introduces a heavier halogen, increasing molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and polarizability. The chloro group’s weaker electron-withdrawing effect compared to fluorine may reduce electrophilicity at the nitrile-bearing carbon.

- 5-Chloro-2-fluorophenylacetonitrile (CAS 525-83-2) : The meta-chloro substituent introduces steric hindrance, which could slow down aromatic substitution reactions compared to para-substituted analogs.

Methoxy-Substituted Derivatives

- 2-Fluoro-4-methoxyphenylacetonitrile (PubChem CID 26343860): The methoxy group at the 4-position is electron-donating via resonance, counteracting the electron-withdrawing fluorine. This duality creates a polarized electronic environment, making the compound suitable for selective functionalization. Its SMILES notation (COC1=CC(F)=C(CC#N)C=C1) highlights the spatial arrangement critical for binding in medicinal chemistry applications.

Amino-Substituted Derivatives

- 2-Phenyl-2-[2-(Phenyl)ethylamino]acetonitrile: The ethylamino group introduces basicity and hydrogen-bonding capability, expanding utility in coordination chemistry. This contrasts with the purely electrophilic nature of 2-Fluoro-2-phenylacetonitrile.

Data Tables

Research Findings

- Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances the nitrile group’s electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

- Synthetic Utility : Methoxy-substituted derivatives exhibit dual reactivity (nucleophilic/electrophilic sites), enabling diverse functionalization pathways.

Activité Biologique

2-Fluoro-2-phenylacetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H8FN and a molecular weight of approximately 151.16 g/mol. The presence of a fluorine atom at the 2-position of the acetonitrile moiety is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as U937 (human myeloid leukemia) and MCF-7 (breast cancer).

Case Study: U937 Cell Line

In a study assessing the cytotoxic effects on U937 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 20 |

The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : The fluorine substitution enhances binding affinity to specific receptors, which may mediate its biological effects.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels in cells, contributing to cytotoxicity in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.